molecular formula C8H6N3NaO2 B148383 Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide CAS No. 134459-06-6

Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide

Cat. No. B148383
CAS RN: 134459-06-6
M. Wt: 199.14 g/mol
InChI Key: RVJVDCVIJCBUTH-UHFFFAOYSA-M
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Description

Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide, commonly known as SDA, is a chemical compound that has been widely used in scientific research due to its unique properties. SDA is a stable, water-soluble, and non-toxic compound that has been used in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of SDA is still not fully understood. However, studies have shown that SDA can act as a reducing agent and a free radical scavenger, which helps to protect cells and tissues from oxidative damage. SDA can also inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of ROS and inflammation.
Biochemical and Physiological Effects:
SDA has been shown to have various biochemical and physiological effects. It can protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. SDA has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using SDA in lab experiments is its stability and non-toxicity. SDA is also water-soluble, which makes it easy to use in various experimental systems. However, one of the limitations of using SDA is its poor solubility in organic solvents, which limits its use in certain experimental systems.

Future Directions

There are several future directions for the use of SDA in scientific research. One area of interest is the development of SDA-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the use of SDA as a fluorescent probe for the detection of ROS in live cells and tissues. Further research is also needed to fully understand the mechanism of action of SDA and its potential applications in various experimental systems.
Conclusion:
In conclusion, SDA is a unique chemical compound that has been widely used in scientific research due to its stability, non-toxicity, and unique properties. It has been used in various biochemical and physiological studies, and has shown potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of SDA and its potential applications in various experimental systems.

Synthesis Methods

The synthesis of SDA involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of sodium hydroxide. The product is then purified through recrystallization to obtain pure SDA. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

SDA has been widely used in scientific research due to its unique properties. It has been used as a reducing agent, an antioxidant, and a free radical scavenger in various biochemical and physiological studies. SDA has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. In addition, SDA has been used as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

CAS RN

134459-06-6

Product Name

Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide

Molecular Formula

C8H6N3NaO2

Molecular Weight

199.14 g/mol

IUPAC Name

sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide

InChI

InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1

InChI Key

RVJVDCVIJCBUTH-UHFFFAOYSA-M

Isomeric SMILES

C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+]

SMILES

C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+]

Canonical SMILES

C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+]

Pictograms

Irritant

synonyms

LUMINOLSODIUM

Origin of Product

United States

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